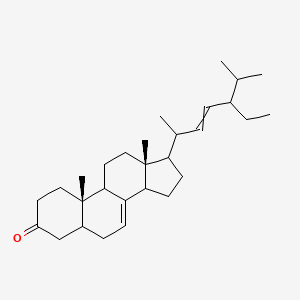
5alpha-Stigmasta-7,22-dien-3-one; (5alpha,22E)-Stigmasta-7,22-dien-3-one; Spinastenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Stigmasta-7,22-dien-3-one, also known as (5alpha,22E)-Stigmasta-7,22-dien-3-one or Spinastenone, is a phytosterol compound with the molecular formula C29H46O. It is a naturally occurring steroid found in various plant sources. Phytosterols are known for their structural similarity to cholesterol and are often studied for their potential health benefits, including cholesterol-lowering properties and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmasta-7,22-dien-3-one typically involves the conversion of stigmasterol or other related sterols through a series of chemical reactions. One common method includes the oxidation of stigmasterol to form the desired compound. The reaction conditions often involve the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of 5alpha-Stigmasta-7,22-dien-3-one may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the compound. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
5alpha-Stigmasta-7,22-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed
Oxidation Products: 5alpha-hydroperoxystigmasta-5,22-diene
Reduction Products: More saturated sterol derivatives
Substitution Products: Various 3-substituted derivatives
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its role in plant physiology and its potential effects on cellular processes.
Medicine: Studied for its anti-inflammatory and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 5alpha-Stigmasta-7,22-dien-3-one involves its interaction with cellular pathways related to lipid metabolism and inflammation. The compound has been shown to modulate the expression of genes involved in cholesterol biosynthesis and fatty acid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the inflammatory response . By targeting these molecular pathways, 5alpha-Stigmasta-7,22-dien-3-one exerts its cholesterol-lowering and anti-inflammatory effects.
Comparison with Similar Compounds
5alpha-Stigmasta-7,22-dien-3-one can be compared with other similar phytosterols, such as:
Stigmasterol: Another phytosterol with similar cholesterol-lowering properties but different structural features.
Beta-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory effects, but with a different molecular structure.
Campesterol: Similar in function but differs in its side chain structure.
The uniqueness of 5alpha-Stigmasta-7,22-dien-3-one lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H46O |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/t20?,21?,22?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
DZUAZCZFSVNHEF-BILQGWMTSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)


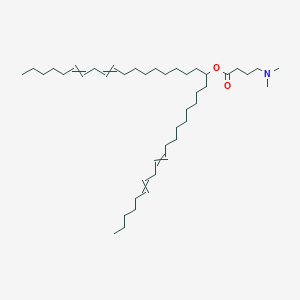
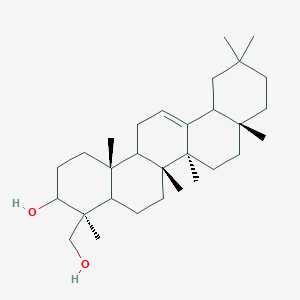
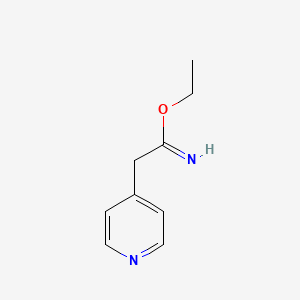

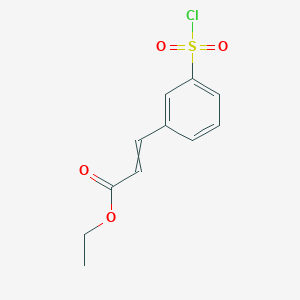
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
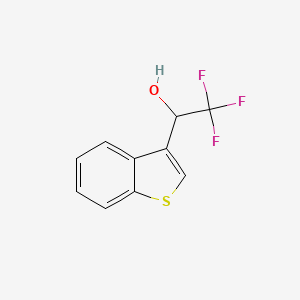
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
